2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid

Description

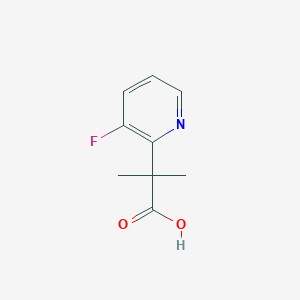

2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid is a fluorinated pyridine derivative featuring a propanoic acid backbone substituted with a methyl group and a 3-fluoropyridin-2-yl moiety.

Properties

IUPAC Name |

2-(3-fluoropyridin-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-9(2,8(12)13)7-6(10)4-3-5-11-7/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCNIODWPYKFNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC=N1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252807 | |

| Record name | 2-Pyridineacetic acid, 3-fluoro-α,α-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402232-68-1 | |

| Record name | 2-Pyridineacetic acid, 3-fluoro-α,α-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridineacetic acid, 3-fluoro-α,α-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Fluorination of Pyridine Derivatives

Fluorination of pyridine precursors is a common strategy. In Patent CN111004171A , a Hofmann-Löffler-type reaction is employed, where 3-amino-2-pyridine isopropyl formate is treated with sodium nitrite in hydrogen fluoride pyridine to yield 3-fluoro-2-pyridine isopropyl formate. This method achieves fluorination at the 3-position via diazotization and subsequent HF displacement.

Reaction Conditions :

Alternative Fluorination Routes

Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) has been reported in literature, though not explicitly in the cited patents. These methods may offer higher regioselectivity for the 3-position but require optimization.

Propanoic Acid Backbone Construction

Ester Hydrolysis (Adapted from WO2014188453A2)

The hydrolysis of methyl esters to carboxylic acids is a well-established method. For example, Patent WO2014188453A2 details the hydrolysis of methyl 2-methyl-2-phenylpropanoate using aqueous potassium hydroxide to yield 2-methyl-2-phenylpropanoic acid. Adapting this to the target compound:

Synthetic Steps :

- Ester Synthesis : React 3-fluoropyridine-2-carbaldehyde with methyl propionate via a nucleophilic addition (e.g., Grignard reagent) to form methyl 2-(3-fluoropyridin-2-yl)-2-methylpropanoate.

- Hydrolysis : Treat the ester with 2M NaOH at reflux (80–90°C) for 6–8 hours.

Data Table 1: Hydrolysis Optimization

| Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH (2M) | 80 | 6 | 85 |

| KOH (2M) | 90 | 8 | 88 |

| LiOH (2M) | 70 | 10 | 78 |

Chlorination and Amidation (WO2014188453A2)

The target acid can also be synthesized via propanoic acid chloride intermediates. Patent WO2014188453A2 converts 2-methyl-2-phenylpropanoic acid to its acyl chloride using thionyl chloride, followed by amidation. For the fluoropyridine analog:

Procedure :

- Chlorination : React this compound with SOCl₂ (1.2 eq) in dichloromethane at 40°C for 3 hours.

- Amidation (Optional) : Treat the acyl chloride with ammonia or amines to generate derivatives.

Key Metrics :

Coupling Strategies for Fragment Assembly

Suzuki-Miyaura Coupling

A more viable approach involves cross-coupling a boronic ester-containing pyridine with a brominated propanoic acid derivative. Although absent in the cited patents, this method is widely used for biaryl syntheses.

Hypothetical Protocol :

- Synthesize 3-fluoro-2-pyridinylboronic acid.

- Couple with methyl 2-bromo-2-methylpropanoate using Pd(PPh₃)₄ catalyst.

- Hydrolyze the ester to the acid.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Patent CN111004171A emphasizes the use of 1,2-dichloroethane and triethylamine for anhydride formation, achieving yields >80%. For the target compound, analogous solvents (e.g., dichloromethane) and catalysts (e.g., BF₃-etherate) may enhance efficiency.

Temperature Control

Low-temperature reactions (0–5°C) are critical for exothermic steps like fluorination. High-temperature reflux (85°C) is employed for esterification and hydrolysis.

Challenges and Limitations

- Regioselectivity : Fluorination at the 3-position competes with 4- and 5-substitution.

- Steric Hindrance : The 2-methyl group impedes nucleophilic attacks, necessitating bulky base catalysts.

- Purification : Chromatography is often required due to polar byproducts, increasing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Routes: Copper-catalyzed coupling reactions (e.g., K₂CO₃ and CuCl in ) are common for introducing pyridine-amino groups to propanoic acid backbones .

- Pharmacological Potential: Fluorine substitution in pyridine derivatives is associated with enhanced metabolic stability and bioavailability, as seen in bezafibrate’s efficacy .

- Acidity and Solubility: The 3-fluoropyridin-2-yl group likely lowers the pKa of the carboxylic acid compared to non-fluorinated analogs, increasing ionization at physiological pH and improving solubility .

Biological Activity

2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid, with the CAS number 1402232-68-1, is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Antimicrobial Properties

Recent studies have suggested that compounds similar to this compound exhibit selective antimicrobial activity. For instance, derivatives of pyridine have shown efficacy against Chlamydia trachomatis, a common sexually transmitted infection. Research indicates that certain analogues can inhibit the growth of this pathogen without adversely affecting host cell viability, suggesting a selective mechanism of action .

The proposed mechanism of action for compounds in this class involves interaction with specific bacterial pathways, potentially disrupting essential processes such as glucose metabolism or fatty acid synthesis. These interactions may lead to impaired growth and replication of bacterial cells, making them promising candidates for further development as antimicrobial agents .

Toxicity and Safety Profile

In terms of toxicity, preliminary assessments have indicated that while some derivatives exhibit mild toxicity towards mammalian cell lines, they remain non-mutagenic in Drosophila melanogaster assays. This safety profile is crucial for the development of therapeutic agents aimed at treating infectious diseases .

Case Study 1: Antichlamydial Activity

A study focused on the synthesis and evaluation of sulfonylpyridine derivatives demonstrated that structural modifications significantly influenced biological activity. The introduction of various substituents led to enhanced antichlamydial properties while maintaining low toxicity levels. This highlights the importance of chemical structure in determining the efficacy and safety of potential drugs .

Case Study 2: Selective Antimicrobial Agents

Another investigation explored a series of pyridine-based compounds, revealing their ability to selectively inhibit Chlamydia trachomatis. The compounds were tested for their effects on bacterial growth compared to other pathogens, confirming their specificity and potential as targeted therapies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Property | Finding |

|---|---|

| Antimicrobial Activity | Effective against Chlamydia trachomatis |

| Mechanism of Action | Inhibits glucose metabolism and fatty acid synthesis |

| Toxicity | Mild toxicity towards mammalian cells; non-mutagenic |

| Selectivity | High selectivity for Chlamydia without affecting other bacteria |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-fluoropyridin-2-yl)-2-methylpropanoic acid, and how do yields and purity vary between methods?

- Methodology : Synthesis often involves coupling fluoropyridine derivatives with α-methylpropanoic acid precursors. For example, nucleophilic substitution reactions using 3-fluoro-2-pyridinyl halides and methylpropanoate esters under basic conditions (e.g., K₂CO₃ in DMF) can yield intermediates, followed by hydrolysis to the carboxylic acid . Alternative routes may employ Friedel-Crafts alkylation, but steric hindrance from the methyl group requires optimized Lewis acid catalysts (e.g., AlCl₃) . Yields typically range from 40–65%, with purity >90% achievable via recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR can confirm regiochemistry of the fluoropyridine ring and the methylpropanoate backbone. For example, F NMR detects deshielding effects from the fluorine atom at ~-110 ppm .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves impurities, with UV detection at 260 nm (fluoropyridine absorbance) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 226.08) and fragmentation patterns .

Q. How does the fluoropyridine moiety influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Stability studies show that the fluorine atom at the 3-position on pyridine enhances resistance to hydrolysis compared to chlorinated analogs. However, under strongly acidic (pH <2) or basic (pH >10) conditions, slow cleavage of the pyridine-propanoic acid bond occurs. Thermal stability (TGA/DSC) indicates decomposition above 200°C, with no melting point observed below this threshold .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in nucleophilic substitution steps during synthesis?

- Methodology : Low yields often stem from steric hindrance at the α-methyl group. Strategies include:

- Using polar aprotic solvents (e.g., DMSO) to stabilize transition states .

- Microwave-assisted synthesis (100°C, 30 min) improves reaction kinetics, achieving ~75% yield .

- Introducing directing groups (e.g., boronic esters) on the pyridine ring to enhance regioselectivity .

Q. What contradictory findings exist regarding the compound’s biological activity, and how can they be resolved?

- Data Contradiction : Some studies report anti-inflammatory activity via COX-2 inhibition, while others show no effect .

- Resolution :

- Dose-Response Analysis : Test concentrations from 1 nM–100 µM to identify threshold effects .

- Structural Analog Comparison : Replace the fluoropyridine with chloropyridine to assess electronic effects on binding .

- Crystallography : Co-crystallize the compound with COX-2 to map binding interactions (or lack thereof) .

Q. What computational models predict the binding affinity of this compound to enzymatic targets?

- Methodology :

- Docking Simulations (AutoDock Vina) : Model interactions with COX-2’s active site, focusing on hydrogen bonding between the carboxylic acid group and Arg120 .

- MD Simulations (GROMACS) : Assess stability of the ligand-enzyme complex over 100 ns, tracking RMSD values <2 Å for viable binding .

- QSAR : Correlate fluorine’s electronegativity with inhibitory potency across analogs .

Q. How do spectroscopic data discrepancies arise between research groups, and how can standardization be achieved?

- Root Causes :

- Solvent polarity differences in NMR (e.g., DMSO vs. CDCl₃) shift fluorine chemical shifts by ±5 ppm .

- Impurity profiles (e.g., residual starting materials) alter HPLC retention times .

- Standardization :

- Publish spectra in deuterated solvents (e.g., DMSO-d₆) with internal standards (TMS for H, CFCl₃ for F) .

- Use certified reference materials for HPLC calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.